2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid
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Overview
Description
Preparation Methods
The synthesis of 2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid involves several steps. One common synthetic route includes the reaction of 2-chlorobenzenesulfonyl chloride with glycine, followed by the addition of phenylacetic acid. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl chloride group, using reagents like sodium azide or thiols.
Scientific Research Applications
2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid is utilized in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfone derivatives.
Biology: The compound is employed in proteomics research to study protein interactions and modifications.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modification of protein function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid include:
2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid: This compound has a similar structure but with a chlorine atom at the para position of the phenyl ring.
2-{[(2-Bromophenyl)sulfonyl]amino}-2-phenylacetic acid: This compound contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
2-{[(2-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid: The presence of a methyl group can influence the compound’s solubility and interaction with proteins.
Properties
IUPAC Name |
2-[(2-chlorophenyl)sulfonylamino]-2-phenylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-11-8-4-5-9-12(11)21(19,20)16-13(14(17)18)10-6-2-1-3-7-10/h1-9,13,16H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCRZHFHHCWGQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377530 |
Source
|
Record name | 2-{[(2-chlorophenyl)sulfonyl]amino}-2-phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250714-42-2 |
Source
|
Record name | α-[[(2-Chlorophenyl)sulfonyl]amino]benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=250714-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{[(2-chlorophenyl)sulfonyl]amino}-2-phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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